![molecular formula C16H10BrNO5 B5367572 5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5367572.png)
5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid, also known as BIMFU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIMFU-1 is a member of the family of isoxazole-based compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and inflammation. For example, this compound has been shown to inhibit the activity of several protein kinases involved in cancer cell growth, including Akt and ERK. Additionally, the compound has been found to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been found to exert a range of biochemical and physiological effects in vitro and in vivo. In particular, the compound has been shown to induce apoptosis (programmed cell death) in several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to possess potent anti-inflammatory activity, reducing the production of several pro-inflammatory cytokines and chemokines. Finally, this compound has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid is its potent antitumor and anti-inflammatory activity, making it a potential candidate for the treatment of cancer and inflammatory diseases. Additionally, the compound has been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of this compound is its relatively complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on 5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of new therapies for cancer and inflammatory diseases. Finally, the antimicrobial activity of this compound warrants further investigation, as it may lead to the development of new antibiotics to combat antibiotic-resistant bacterial strains.
Synthesis Methods
The synthesis of 5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid involves a multistep process that begins with the reaction of 2-bromo-5-nitrobenzoic acid with furfural in the presence of a base, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with acetic anhydride to form the corresponding acetamide, which is further reacted with hydroxylamine hydrochloride to yield the isoxazole ring. Finally, the isoxazole compound is reacted with 3-methyl-4,5-dihydroisoxazole-5-one to form this compound.
Scientific Research Applications
5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In particular, this compound has been found to be effective against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-bromo-2-[5-[(Z)-(3-methyl-5-oxo-1,2-oxazol-4-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO5/c1-8-12(16(21)23-18-8)7-10-3-5-14(22-10)11-4-2-9(17)6-13(11)15(19)20/h2-7H,1H3,(H,19,20)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLIHVVKCAQEBS-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.